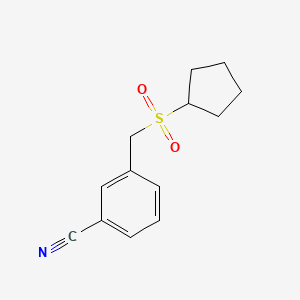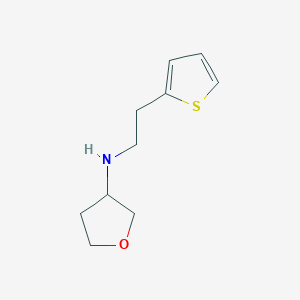
3-(Cyclopentylsulfonylmethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylsulfonylmethyl)benzonitrile (CPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Mecanismo De Acción
3-(Cyclopentylsulfonylmethyl)benzonitrile acts as a competitive inhibitor of enzymes that bind to benzonitrile derivatives. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. 3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
3-(Cyclopentylsulfonylmethyl)benzonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Cyclopentylsulfonylmethyl)benzonitrile has several advantages for use in lab experiments, including its high purity, solubility, and stability. However, 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, including its potential toxicity and its limited availability. Researchers must take precautions when handling 3-(Cyclopentylsulfonylmethyl)benzonitrile and use it in accordance with safety guidelines.
Direcciones Futuras
There are several future directions for the research and development of 3-(Cyclopentylsulfonylmethyl)benzonitrile. One potential direction is the development of new drugs based on 3-(Cyclopentylsulfonylmethyl)benzonitrile for the treatment of cancer and neurological disorders. Another potential direction is the use of 3-(Cyclopentylsulfonylmethyl)benzonitrile as a tool for the study of G protein-coupled receptors and other enzymes. Furthermore, the synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile can be optimized to produce higher yields and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 3-(Cyclopentylsulfonylmethyl)benzonitrile is a chemical compound with significant potential for scientific research applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been used in various research applications, including as a fluorescent probe, enzyme inhibitor, and ligand for G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases. While 3-(Cyclopentylsulfonylmethyl)benzonitrile has some limitations, its potential for use in lab experiments and future directions for research make it an exciting area of study.
Métodos De Síntesis
3-(Cyclopentylsulfonylmethyl)benzonitrile can be synthesized through a multistep reaction process that involves the reaction of 3-(chloromethyl)benzonitrile with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain 3-(Cyclopentylsulfonylmethyl)benzonitrile. The synthesis of 3-(Cyclopentylsulfonylmethyl)benzonitrile has been optimized to produce high yields with minimal impurities.
Aplicaciones Científicas De Investigación
3-(Cyclopentylsulfonylmethyl)benzonitrile has been used in various research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a substrate for the development of new enzyme inhibitors, and as a ligand for the study of G protein-coupled receptors. 3-(Cyclopentylsulfonylmethyl)benzonitrile has also been used as a tool for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
3-(cyclopentylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c14-9-11-4-3-5-12(8-11)10-17(15,16)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLYXGKOFYKZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)









![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
